Ethyl 4-phenyl-1,3-oxazole-2-carboxylate is a significant compound in organic chemistry, particularly within medicinal chemistry and materials science. This compound belongs to the oxazole family, which are five-membered heterocycles containing nitrogen and oxygen atoms. The structure of ethyl 4-phenyl-1,3-oxazole-2-carboxylate features a carboxylate group attached to the 2-position of the oxazole ring, making it a versatile scaffold for various chemical reactions and applications.
Ethyl 4-phenyl-1,3-oxazole-2-carboxylate can be synthesized through several methods, including cyclodehydration of β-hydroxy amides and other multi-step synthetic strategies. Its relevance in research stems from its biological activities and potential applications in drug development.
This compound is classified as an oxazole derivative, specifically a carboxylate ester. It is recognized for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of ethyl 4-phenyl-1,3-oxazole-2-carboxylate typically involves the following methods:
The cyclodehydration reaction can be monitored using thin-layer chromatography (TLC), allowing for real-time observation of the reaction progress. The purity of the synthesized compound is often confirmed through spectral analysis techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
Key structural data includes:
Ethyl 4-phenyl-1,3-oxazole-2-carboxylate participates in various chemical reactions:
The major products formed from these reactions include:
Ethyl 4-phenyl-1,3-oxazole-2-carboxylate typically exhibits:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
Spectral data obtained from UV-visible spectroscopy indicates characteristic absorption bands associated with the oxazole chromophore.
Ethyl 4-phenyl-1,3-oxazole-2-carboxylate has several scientific uses:
The 1,3-oxazole ring, a five-membered heterocycle featuring oxygen at position 1 and nitrogen at position 3, is a privileged scaffold in drug design due to its versatile physicochemical properties and presence in clinically significant agents. This motif contributes to metabolic stability, moderate lipophilicity (LogP range: 1.23–2.87 as observed in analogues [6] ), and balanced electronic distribution, facilitating diverse biological interactions. Its aromatic character allows π-stacking with biological targets, while the nitrogen and oxygen atoms serve as hydrogen-bond acceptors, enhancing target binding precision.
Notably, oxazole-containing drugs like aleglitazar (antidiabetic), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) exemplify the scaffold’s therapeutic relevance [5]. These drugs leverage the oxazole core for target specificity—mubritinib, for instance, inhibits cancer cell proliferation by disrupting kinase signaling pathways. The scaffold’s synthetic flexibility enables strategic substitutions at C-2, C-4, and C-5 positions, tailoring pharmacokinetic and pharmacodynamic profiles. Consequently, oxazole derivatives exhibit broad-spectrum bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects [5].
Table 1: Clinically Relevant Oxazole-Based Drugs
Drug Name | Therapeutic Application | Key Structural Features |
---|---|---|
Mubritinib | Tyrosine kinase inhibitor (Cancer) | 2-Aminooxazole with aryl substitutions |
Oxaprozin | COX-2 inhibitor (Inflammation) | 4,5-Diphenyloxazole carboxylic acid |
Aleglitazar | PPAR agonist (Diabetes) | Oxazole-acylsulfonamide hybrid |
Substituent positioning on the oxazole ring critically dictates pharmacological potency and selectivity, as electronic and steric factors modulate target engagement:
C-2 Position: Carboxylate esters (e.g., ethyl ester) enhance cell permeability via lipophilicity while serving as synthetic handles for hydrolysis or derivatization to amides. In Ethyl 2-(4′-bromophenyl)-1,3-oxazole-4-carboxylate (CAS 391248-23-0), the bromine atom amplifies anticancer activity through halogen bonding with biomolecular targets [4]. Analogously, sulfonamide linkages at C-2 in 1,3-oxazole sulfonamides confer tubulin polymerization inhibition, with GI~50~ values reaching 44.7 nM in leukemia cell lines [3].
C-4 Position: Aryl groups here augment planarity and π-stacking capacity. The phenyl group in Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (C~12~H~11~NO~3~) [1] enhances hydrophobic interactions, while electron-withdrawing substituents (e.g., 4-bromophenyl in CID 391248-23-0 [4]) improve electrophilicity and binding affinity.
C-5 Position: Alkyl chains (e.g., methyl in Ethyl 4-methyl-1,3-oxazole-2-carboxylate ) increase steric bulk, potentially improving metabolic stability. Conversely, hydrogen bond donors amplify antimicrobial effects, as demonstrated by oxazole-5-carboxylate derivatives against E. coli and S. aureus [5].
Table 2: Impact of Substituents on Biological Efficacy
Position | Substituent | Biological Effect | Example Potency |
---|---|---|---|
C-2 | Ethyl carboxylate | Improved lipophilicity (LogP = 2.87) | Precursor to antitumor agents |
C-4 | 4-Bromophenyl | Enhanced tubulin binding | 296.12 g/mol [4] |
C-4 | Phenyl | Base scaffold for cytotoxic agents | 217.22 g/mol [1] [6] |
C-5 | Methyl | Increased metabolic stability | 155.15 g/mol |
Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (C~12~H~11~NO~3~; CID 141165980 [1]) serves as an archetypal scaffold for anticancer drug development due to its modular structure and proven bioactivity. Key rationales include:
Synthetic Versatility: The ethyl ester at C-2 allows straightforward hydrolysis to carboxylic acids or conversion to amides and hydrazides, facilitating library synthesis. As evidenced in oxazole sulfonamide anticancer agents [3], such derivatizations yield potent tubulin inhibitors (GI~50~ < 50 nM). The phenyl group at C-4 provides a site for electrophilic substitutions (e.g., bromination [4]), enabling further structural diversification.
Structural Mimicry: This compound mimics pharmacophores in established tubulin polymerization inhibitors (e.g., E7010 [3]), where oxazole-carboxylate systems disrupt microtubule assembly. Its planar configuration facilitates intercalation into hydrophobic protein pockets, as confirmed in NCI-60 screening data for analogous compounds [3].
Pharmacokinetic Optimization: The ester group balances lipophilicity (predicted LogP ≈ 2.87) and molecular weight (217.22 g/mol), adhering to drug-likeness criteria. Computational models predict favorable absorption, with a polar surface area of 52.33 Ų [1] [6].
Precedent in Lead Development: Derivatives like Ethyl 2-(4′-bromophenyl)-1,3-oxazole-4-carboxylate (CID 391248-23-0) exhibit enhanced anticancer properties due to bromine-induced polar interactions [4], validating the core’s utility. Synthesis routes—such as cyclization of α-bromoketones with amides [8]—ensure scalable, cost-efficient production, supporting high-throughput medicinal chemistry exploration.
Thus, this scaffold represents a strategic template for generating optimized anticancer agents through rational substituent engineering.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9